molecular formula C8H10ClN3 B3100628 Imidazo[1,2-a]pyridin-6-ylmethanamine hydrochloride CAS No. 1373223-19-8

Imidazo[1,2-a]pyridin-6-ylmethanamine hydrochloride

Cat. No.: B3100628
CAS No.: 1373223-19-8
M. Wt: 183.64
InChI Key: SCKJTVSGKKIXEJ-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-6-ylmethanamine hydrochloride is a heterocyclic organic compound featuring a fused imidazole and pyridine ring system, with a methanamine substituent at the 6-position and a hydrochloride salt. This structure confers similarities to purines and indole derivatives, which are critical in biochemical processes such as nucleotide synthesis and receptor binding . The compound’s aromaticity and functional groups make it a promising scaffold for drug discovery, particularly in targeting enzymes or receptors where purine-like interactions are essential.

Properties

IUPAC Name

imidazo[1,2-a]pyridin-6-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.ClH/c9-5-7-1-2-8-10-3-4-11(8)6-7;/h1-4,6H,5,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKJTVSGKKIXEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Imidazo[1,2-a]pyridin-6-ylmethanamine hydrochloride undergoes various types of chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Imidazo[1,2-a]pyridin-6-ylmethanamine hydrochloride serves as a scaffold for the synthesis of novel compounds with potential therapeutic applications. Its derivatives have been explored for their efficacy against various diseases, particularly those caused by multidrug-resistant pathogens.

Anticancer Activity

The compound has shown significant activity against cancer cell lines through the inhibition of key signaling pathways. Specifically, it targets phosphatidylinositol 3-kinase (PI3K) and Aurora kinase, both of which play critical roles in tumorigenesis and cancer progression. Inhibition of these kinases can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Antitubercular Properties

This compound has demonstrated promising results against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Studies indicate that this compound can effectively inhibit the growth of Mycobacterium tuberculosis, making it a potential candidate for new antitubercular therapies .

Other Biological Activities

Beyond its anticancer and antitubercular applications, this compound has also been investigated for its antifungal properties. It has been noted for its effectiveness in inhibiting fungal growth on various plant species, suggesting broader agricultural applications .

Target Kinases

The primary targets of this compound are:

  • Phosphatidylinositol 3-Kinase (PI3K) : Inhibition leads to reduced signaling through the PI3K-AKT pathway, which is often upregulated in cancers.
  • Aurora Kinase : Inhibition disrupts mitotic processes, leading to cell cycle arrest and apoptosis in cancer cells.

Biochemical Pathways

The biochemical pathways affected by this compound include:

  • Suppression of the PI3K-AKT signaling pathway.
  • Induction of apoptosis through activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins.

Case Study 1: Anticancer Efficacy

In a study examining the efficacy of this compound on various cancer cell lines, it was found to exhibit submicromolar inhibitory activity against several types of tumors. The results indicated a significant reduction in cell viability and an increase in apoptosis markers compared to control groups.

Case Study 2: Tuberculosis Treatment

A clinical trial assessed the effectiveness of this compound against MDR-TB strains in vitro. The study reported that this compound inhibited bacterial growth significantly at concentrations that are achievable in clinical settings. This positions the compound as a viable candidate for further development into an anti-TB drug .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Pyridine vs. Pyrimidine Derivatives

A key distinction lies in the choice of the fused aromatic ring:

  • Imidazo[1,2-a]pyridine derivatives (e.g., the target compound) have a pyridine ring, while imidazo[1,2-a]pyrimidine derivatives (e.g., Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride) feature a pyrimidine ring. Pyrimidine-based analogues (C₇H₈N₄, MW 148.17 g/mol) exhibit reduced molecular weight compared to pyridine-based counterparts (e.g., C₈H₆Cl₂N₂O, MW 217.05 g/mol for imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride) . This difference influences lipophilicity and bioavailability, with pyrimidine derivatives often showing enhanced aqueous solubility due to increased nitrogen content .

Physicochemical and Pharmacokinetic Profiles

  • Solubility : Pyrimidine derivatives (e.g., Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride) demonstrate superior aqueous solubility (logP ~1.5) compared to pyridine-based compounds (logP ~2.3 for imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride) .
  • Bioavailability : Methanamine-substituted derivatives are predicted to exhibit moderate GI absorption and blood-brain barrier penetration due to their amine functionality, whereas halogenated analogues may face clearance challenges .

Biological Activity

Imidazo[1,2-a]pyridin-6-ylmethanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound belongs to the imidazopyridine class, which is characterized by its fused bicyclic heterocyclic structure. This compound has been recognized for its potential in treating various diseases, particularly those resistant to conventional therapies.

The primary mode of action for this compound involves the inhibition of key enzymes in cellular signaling pathways:

  • Targets : The compound primarily targets phosphatidylinositol 3-kinase (PI3K) and Aurora kinase .
  • Biochemical Pathways : Inhibiting these targets affects the PI3K-AKT signaling pathway, which is crucial in regulating cell growth and survival. This inhibition can lead to reduced tumor cell proliferation and enhanced apoptosis in cancer cells.

Biological Activities

This compound exhibits a broad spectrum of biological activities:

  • Anticancer Activity : Studies have shown that related compounds can inhibit various tumor cell lines with submicromolar potency. For instance, a derivative demonstrated IC50 values of 18.8 µM against colon cancer (HCT116) and 29.3 µM against breast cancer (MCF7) cell lines .
  • Antituberculosis Activity : The compound has shown significant efficacy against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB), making it a promising candidate for further development in this area.
  • Cardioprotective Effects : In addition to its anticancer properties, this compound has been reported to mitigate myocardial damage and reduce inflammatory cytokines during oxidative stress conditions .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the imidazopyridine scaffold can enhance biological activity. For example, various substitutions on the nitrogen bridge have resulted in compounds with improved potency against specific targets such as cancer cells and pathogens .

Case Study 1: Anticancer Properties

In a recent study, derivatives of imidazo[1,2-a]pyridin-6-ylmethanamine were tested against several cancer cell lines. The results indicated that these compounds could effectively inhibit cell growth through apoptosis induction via the PI3K-AKT pathway. Notably, compounds with specific substitutions showed increased selectivity and potency against leukemia cell lines with IC50 values as low as 1.96 µM .

Case Study 2: Antituberculosis Activity

Research highlighted the effectiveness of this compound against resistant strains of Mycobacterium tuberculosis. The compound's ability to disrupt bacterial cell wall synthesis was noted as a key mechanism contributing to its antibacterial efficacy.

Data Table: Biological Activities of Imidazo[1,2-a]pyridin Derivatives

Activity TypeTarget Pathway/OrganismIC50 Values (µM)References
AnticancerHCT116 (colon cancer)18.8
MCF7 (breast cancer)29.3
AntituberculosisMycobacterium tuberculosis-
CardioprotectionMyocardial ischemia-

Q & A

Q. What are the standard synthetic routes for Imidazo[1,2-a]pyridin-6-ylmethanamine hydrochloride?

The compound is typically synthesized via condensation reactions between aminopyridine derivatives and appropriate aldehydes or ketones under acidic or catalytic conditions. For example, imidazo[1,2-a]pyridine scaffolds are often formed via cyclization reactions, followed by functionalization at the 6-position. Purification is commonly achieved using flash chromatography (e.g., hexane/ethyl acetate gradients) .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Key methods include:

  • NMR spectroscopy (¹H, ¹³C, and 2D experiments) to verify regiochemistry and proton environments.
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • HPLC or LC-MS to assess purity (>95% is standard for research-grade material).
  • X-ray crystallography (if single crystals are obtainable) for absolute stereochemical confirmation .

Q. How can researchers evaluate the solubility and stability of this compound under experimental conditions?

  • Solubility : Test in common solvents (DMSO, water, ethanol) via gravimetric or UV-Vis methods.
  • Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (4°C to 40°C), and light exposure. Monitor degradation products via HPLC .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel reactions?

  • Use density functional theory (DFT) to model transition states and reaction pathways (e.g., for electrophilic substitutions or cross-coupling reactions).
  • Integrate machine learning (ML) models trained on imidazo[1,2-a]pyridine reaction databases to predict yields or optimal conditions .

Q. How can Design of Experiments (DoE) optimize reaction conditions for synthesizing derivatives of this compound?

  • Apply factorial design to variables like temperature, catalyst loading, and solvent polarity.
  • Use response surface methodology (RSM) to identify interactions between parameters (e.g., pH and reaction time).
  • Validate predictions with small-scale trials, reducing experimental runs by up to 70% .

Q. What methodologies are used to investigate the compound’s biological activity and mechanism of action?

  • In vitro assays : Enzymatic inhibition studies (e.g., kinase or PDE3 inhibition) with IC₅₀ calculations.
  • In vivo models : Rodent pharmacokinetics (PK) studies to assess bioavailability and toxicity.
  • Structural-activity relationship (SAR) : Synthesize analogs with modifications at the methanamine or pyridine moieties to correlate structure with efficacy .

Q. How can heterogeneous catalysis improve the scalability of imidazo[1,2-a]pyridine synthesis?

  • Test immobilized catalysts (e.g., Pd/C or zeolites) for Suzuki-Miyaura couplings or hydrogenation steps.
  • Monitor catalyst recyclability and leaching via ICP-MS. Compare turnover numbers (TONs) across batch vs. flow reactor systems .

Q. What strategies mitigate conflicting data in SAR studies for this compound?

  • Meta-analysis : Cross-validate results across multiple assays (e.g., enzyme inhibition vs. cell viability).
  • Orthogonal validation : Use CRISPR-edited cell lines or isothermal titration calorimetry (ITC) to confirm target engagement.
  • Address solubility artifacts by measuring aggregation-prone behavior via dynamic light scattering (DLS) .

Methodological Resources

  • Data Management : Utilize chemical informatics platforms (e.g., ChemAxon, Schrödinger) for reaction pathway digitization and reproducibility tracking .
  • Safety Protocols : Adhere to advanced lab safety standards (e.g., fume hood use for hydrochloride handling, waste disposal guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazo[1,2-a]pyridin-6-ylmethanamine hydrochloride
Reactant of Route 2
Imidazo[1,2-a]pyridin-6-ylmethanamine hydrochloride

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